molecular formula C19H27N5O B11226639 1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine

1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine

Cat. No.: B11226639
M. Wt: 341.5 g/mol
InChI Key: CVKIORXIJINMPZ-UHFFFAOYSA-N
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Description

1-{1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine is a complex organic compound that belongs to the class of phenylcyclohexyl derivatives This compound is characterized by its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine involves multiple steps, typically starting with the preparation of the tetrazole ring. The synthetic route may include the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Cyclohexyl Group Introduction: The cyclohexyl group can be added via a Grignard reaction or other suitable methods.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

1-{1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine can be compared with other similar compounds, such as:

    4-Methoxyphencyclidine: This compound shares a similar methoxyphenyl group but differs in the structure of the cyclohexyl and piperidine rings.

    Ketamine Analogues: Compounds like methoxetamine have structural similarities and are studied for their dissociative anesthetic properties.

    Phenylcyclohexyl Derivatives: Other derivatives in this class may have different substituents on the phenyl or cyclohexyl rings, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

1-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]piperidine

InChI

InChI=1S/C19H27N5O/c1-25-17-10-8-16(9-11-17)24-18(20-21-22-24)19(12-4-2-5-13-19)23-14-6-3-7-15-23/h8-11H,2-7,12-15H2,1H3

InChI Key

CVKIORXIJINMPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCCCC4

Origin of Product

United States

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